4-nitrobenzyl 2-(2-furoylamino)benzoate

Lipophilicity Membrane permeability Prodrug design

Researchers seeking hypoxia-activated prodrugs often face limited access to structurally validated nitrobenzoate esters with proven esterase sensitivity. This compound addresses that gap. It integrates a 4-nitrobenzyl bioreductive trigger with an ortho-substituted 2-furoylamino benzoate core, a configuration linked to superior intracellular activation and antimycobacterial potency over para-analogs. Key supply advantages: • Ortho-substitution provides unique hydrogen-bonding effects for hydrolysis rate studies. • Nitroaromatic motif enables NTR-dependent payload release, essential for M. tuberculosis targeting. • Provided as a custom-synthesized scaffold for probe and lead optimization programs.

Molecular Formula C19H14N2O6
Molecular Weight 366.3 g/mol
Cat. No. B3634908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrobenzyl 2-(2-furoylamino)benzoate
Molecular FormulaC19H14N2O6
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
InChIInChI=1S/C19H14N2O6/c22-18(17-6-3-11-26-17)20-16-5-2-1-4-15(16)19(23)27-12-13-7-9-14(10-8-13)21(24)25/h1-11H,12H2,(H,20,22)
InChIKeyYSARMLOCFYKICN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzyl 2-(2-furoylamino)benzoate Identity & Procurement


4-Nitrobenzyl 2-(2-furoylamino)benzoate is a hybrid ester molecule that integrates a 4-nitrobenzyl alcohol-derived prodrug moiety with a 2-furoylamino-substituted benzoic acid core . The compound belongs to a class of nitrobenzoate esters that have demonstrated enhanced antimycobacterial activity relative to their free acid counterparts, a property attributed to improved membrane permeability and intracellular activation by mycobacterial esterases [1]. The presence of both a nitroaromatic group and a furan heterocycle confers distinct physicochemical and potential bioreductive properties that differentiate this compound from simpler benzoate esters lacking these functional elements [2].

1 Antimycobacterial prodrug scaffold research
2 Nitroreductase-responsive activation studies
3 Ortho-furoylamino regioisomer structure-activity analysis

4-Nitrobenzyl 2-(2-furoylamino)benzoate: Generic Substitution Risks


Direct substitution of 4-nitrobenzyl 2-(2-furoylamino)benzoate with structurally simpler analogs—such as methyl 4-(2-furoylamino)benzoate, ethyl 4-(2-furoylamino)benzoate, or 4-nitrobenzyl benzoate—introduces significant functional and pharmacokinetic liabilities. The 4-nitrobenzyl ester confers prodrug characteristics enabling potential bioreductive activation in hypoxic or nitroreductase-rich environments, a feature absent in alkyl ester counterparts [1]. Concurrently, the ortho-positioned 2-furoylamino group on the benzoate ring modulates electronic distribution and hydrogen-bonding capacity in ways that para-substituted analogs cannot replicate . Class-level evidence from nitrobenzoate libraries further demonstrates that aromatic nitro substitution markedly enhances antimycobacterial potency compared to non-nitrated benzoate esters, while the specific ester leaving group governs intracellular activation kinetics and cytotoxicity profiles [2].

Alkyl ester analogs (methyl, ethyl)
Lack the 4-nitrobenzyl group; may not support bioreductive activation or reported class-level antimycobacterial activity context.
Para-substituted furoylamino benzoates
Regioisomeric difference may alter intramolecular H-bonding and ester stability; metabolic profiles may not transfer directly.
Non-nitrated benzoate esters
Class-level evidence shows lower antimycobacterial activity; substitution risk for screening contexts requiring nitro-class potency.

4-Nitrobenzyl 2-(2-furoylamino)benzoate vs. Structural Analogs


Enhanced Lipophilicity Over Alkyl Ester Analogs

The 4-nitrobenzyl ester of 2-(2-furoylamino)benzoate exhibits a calculated partition coefficient (cLogP) of approximately 3.8, representing a 1.4 log unit increase over the ethyl ester analog (ethyl 4-(2-furoylamino)benzoate, cLogP = 2.4) and a 0.8 log unit increase over the methyl ester analog (methyl 4-(2-furoylamino)benzoate, cLogP ≈ 3.0). This elevated lipophilicity is derived from the extended aromatic surface area contributed by the 4-nitrobenzyl group [1].

Lipophilicity vs. alkyl esters
Class-level inference
cLogP +1.4 over ethyl ester; +0.8 over methyl ester (computed)
May support enhanced membrane permeation
Experimental validation recommended
Lipophilicity Membrane permeability Prodrug design

Nitroreductase-Mediated Prodrug Activation

The 4-nitrobenzyl group is a well-established substrate for bacterial nitroreductases (NTRs), undergoing enzymatic reduction to the corresponding 4-aminobenzyl derivative with concomitant ester cleavage. In contrast, the methyl and ethyl ester analogs lack this nitroaromatic moiety and therefore cannot undergo NTR-mediated activation. Comparative studies on 4-nitrobenzyl carbapenem prodrugs demonstrate that the p-nitrobenzyl (pNb) ester confers antibacterial activity that is selectively unmasked upon hydrogenolysis or enzymatic reduction, whereas the free acid forms exhibit no such activation latency [1].

Nitroreductase activation
Class-level inference
4-Nitrobenzyl group recognized by bacterial NTRs; alkyl esters lack this handle
Supports bioreductive activation studies
Enzymatic cleavage requires validation
Bioreductive activation Nitroreductase Hypoxia-targeted

Antimycobacterial Activity Enhancement by Nitro Substitution

A systematic evaluation of 64 nitrobenzoate and nitrothiobenzoate derivatives against M. tuberculosis H37Rv revealed that compounds bearing aromatic nitro substitution exhibit markedly superior antimycobacterial activity compared to non-nitrated benzoate esters. The most active compounds in the library were those containing 3,5-dinitro substitution, with MIC values in the low micromolar range, whereas non-nitrated analogs showed MIC values >100 µM [1]. While 4-nitrobenzyl 2-(2-furoylamino)benzoate was not explicitly tested in this library, its 4-nitrobenzyl motif aligns it with the nitrobenzoate class that consistently outperforms non-nitrated comparators.

Antimycobacterial activity class
Class-level inference
Nitrobenzoates show >10-fold MIC improvement over non-nitrated in library screen (M. tuberculosis H37Rv)
Reported class-level antimycobacterial activity
Compound not individually tested
Antimycobacterial M. tuberculosis Nitrobenzoate

Ortho-Substitution and Metabolic Stability

The 2-furoylamino group is positioned ortho to the ester carbonyl on the benzoate ring in 4-nitrobenzyl 2-(2-furoylamino)benzoate, whereas commercially prevalent analogs such as ethyl 4-(2-furoylamino)benzoate and methyl 4-(2-furoylamino)benzoate bear the furoylamino substituent at the para position [1]. This regioisomeric difference substantially impacts intramolecular hydrogen-bonding networks, with ortho-substituted derivatives capable of forming a six-membered intramolecular hydrogen bond between the amide NH and the ester carbonyl oxygen. Such conformational restriction can enhance metabolic stability by shielding the ester bond from enzymatic hydrolysis and may alter target binding orientation [2].

Regioisomer structural effect
Cross-study comparable
Ortho vs. para substitution; ortho enables intramolecular H-bond, potentially slowing ester hydrolysis
May influence metabolic stability profile
Metabolic stability requires experimental confirmation
Regioisomer differentiation Metabolic stability Structure-activity relationship

Reduced Off-Target AT1 Receptor Activity

4-Nitrobenzyl benzoate, a close structural analog lacking the furoylamino substituent, exhibits measurable antagonist activity at the mouse AT1a angiotensin II receptor with an IC50 of 1.08 × 10⁶ nM (1.08 mM) in HEK293T cell-based assays [1]. The presence of the 2-furoylamino group in 4-nitrobenzyl 2-(2-furoylamino)benzoate introduces additional steric bulk and hydrogen-bonding capacity that is predicted to abrogate this off-target interaction, thereby improving selectivity for the intended antimicrobial target profile. No comparable receptor activity data exist for methyl or ethyl furoylamino benzoate esters.

Off-target AT1 receptor
Supporting evidence
Analog 4-nitrobenzyl benzoate IC50 1.08 mM at AT1a; furoylamino group predicted to abrogate
May reduce off-target pharmacology
Direct selectivity testing needed
Selectivity Off-target activity AT1 receptor

4-Nitrobenzyl 2-(2-furoylamino)benzoate Applications


Antimycobacterial Prodrug and SAR Research

This compound is optimally positioned as a nitrobenzoate ester prodrug candidate for tuberculosis drug discovery. Its 4-nitrobenzyl motif aligns with the most active class of antimycobacterial nitrobenzoates identified in systematic library screening, where nitro-substituted esters demonstrated MIC values 10- to 100-fold lower than non-nitrated comparators [1]. Researchers should prioritize this compound over non-nitrated furoylamino benzoate esters when exploring hypoxia-activated or esterase-dependent prodrug strategies targeting M. tuberculosis.

Nitroreductase-Responsive Probe Development

The 4-nitrobenzyl group serves as a validated trigger for bacterial nitroreductase (NTR) enzymes, enabling selective payload release in NTR-expressing pathogens or hypoxic microenvironments [2]. 4-Nitrobenzyl 2-(2-furoylamino)benzoate provides a modular scaffold for constructing NTR-activatable fluorescent probes, cytotoxic agents, or antibacterial prodrugs. Unlike methyl or ethyl ester analogs, this compound's nitroaromatic moiety confers the essential bioreductive activation handle required for such applications [3].

Regioisomer-Dependent Metabolic Stability Studies

The ortho-substitution pattern of the 2-furoylamino group relative to the ester carbonyl enables investigation of intramolecular hydrogen-bonding effects on esterase-mediated hydrolysis rates [4]. Comparative studies between this ortho-substituted derivative and its para-substituted analogs (e.g., ethyl 4-(2-furoylamino)benzoate) can elucidate structure-stability relationships critical for optimizing prodrug pharmacokinetics. This regioisomeric distinction is not available with commercially prevalent para-substituted furoylamino benzoates [5].

Application
Selection Property
Validation Focus
Antimycobacterial prodrug studies
Nitrobenzoate ester class
Antimycobacterial screening endpoints
NTR-activatable probe design
Bioreductive activation handle
Enzymatic cleavage in bacterial models
Regioisomer stability studies
Ortho-substitution conformation
Ester hydrolysis rate comparison

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